AC-Ala-ala-ome
Description
Evolution of Oligopeptide Research in Peptide and Protein Chemistry
The scientific journey into the world of peptides began in the early 19th century, with chemists identifying proteins as distinct, nitrogen-rich biological substances. peptidesuk.com By the mid-1800s, individual amino acids were being isolated from protein hydrolysates, leading to the fundamental question of how these building blocks were linked together. peptidesuk.com The term "peptide" was coined by Emil Fischer, who is widely regarded as the founder of peptide chemistry. At the turn of the 20th century, he proposed that amino acids are connected by what is now known as the peptide bond and successfully synthesized short amino acid chains. peptidesuk.com
A pivotal moment in peptide research came in 1953 with the chemical synthesis of oxytocin by Vincent du Vigneaud, a landmark achievement that spurred further discoveries of biologically active peptides. peptidesuk.com The invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963 revolutionized the field, enabling the reliable laboratory production of peptides and paving the way for the development of peptide-based diagnostics and therapeutics in the following decades. peptidesuk.comunivie.ac.at
In recent years, advancements in technologies like mass spectrometry have propelled the field of proteomics, the large-scale study of proteins and their peptide fragments. peptidesuk.com This has led to a deeper understanding of the diverse roles of oligopeptides—short chains of amino acids—in biological systems. peptidesuk.comcreative-peptides.com Oligopeptides are now recognized as crucial players, acting as hormones, signaling molecules, and intermediates in metabolism. peptidesuk.com The study of their patterns and frequencies in proteins has become a significant area of research, shedding light on evolutionary conservation and potential functional motifs. nih.gov
Significance of Acetylated and Methyl-Esterified Peptides as Model Systems
To understand the complex behavior of large proteins, scientists often turn to simpler model systems. Acetylated and methyl-esterified peptides serve as valuable tools in this regard. N-terminal acetylation, the addition of an acetyl group to the N-terminus of a peptide, is a common natural modification found in a vast majority of eukaryotic proteins. lifetein.comhmdb.ca This modification neutralizes the positive charge at the N-terminus, which can influence a peptide's stability, membrane permeability, and interaction with other molecules. lifetein.complos.org Synthetically acetylating peptides allows researchers to mimic this natural state, leading to more physiologically relevant studies. lifetein.com
C-terminal methyl-esterification, on the other hand, neutralizes the negative charge of the C-terminal carboxyl group. This modification is useful for studying the intrinsic conformational preferences of a peptide backbone without the influence of a charged terminus. These "capped" peptides provide a more accurate representation of an amino acid residue within a larger protein chain, where the N- and C-termini are engaged in peptide bonds.
The use of both N-acetylation and C-terminal esterification in a dipeptide, for instance, creates a model system that is well-suited for both theoretical and experimental studies of peptide conformation. researchgate.netrsc.org These modifications can improve the quality of mass spectrometry data by promoting the formation of specific fragment ions, aiding in peptide sequencing and the identification of other post-translational modifications. researchgate.netresearchgate.net Furthermore, the altered charge state of these modified peptides can influence their ionization efficiency in mass spectrometry, a factor that must be considered in quantitative proteomics studies. researchgate.net
Positioning AC-Ala-ala-ome within the Context of Alanine-Based Peptidic Systems
This compound, or N-acetyl-L-alanyl-L-alanine methyl ester, is a specific dipeptide that has been utilized as a model system in conformational analysis. Alanine (B10760859), being the simplest chiral amino acid, is often used in peptide studies because its small, non-reactive side chain minimizes steric hindrance, allowing researchers to focus on the properties of the peptide backbone. Alanine-based peptides have been central to understanding secondary structures like alpha-helices. nih.govnih.gov
The N-terminal acetyl and C-terminal methyl ester caps on this compound make it an electrically neutral molecule that mimics a segment of a larger polypeptide chain. This allows for the detailed study of the intrinsic conformational preferences of the alanyl-alanine sequence. Researchers have employed various spectroscopic techniques, such as vibrational circular dichroism (VCD) and Fourier-transform infrared (FTIR) spectroscopy, to investigate the solution and solid-state conformations of alanine-containing peptides, including those with similar modifications. ru.nlwustl.eduresearchgate.netcas.cznih.govchemrxiv.orgthieme-connect.de These studies, often complemented by computational methods, help to elucidate the subtle interplay of forces that govern peptide folding. researchgate.netnih.govnih.govnii.ac.jpresearchgate.net
The conformational landscape of even simple dipeptides like this compound can be complex, with the potential to adopt various structures such as β-turns, extended strands, or helical turns. wustl.eduresearchgate.netnih.gov By studying these model systems, scientists can gain fundamental insights into the principles of protein folding and structure.
Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-acetamidopropanoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWPLQYKHLCSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Structural Characterization of Ac Ala Ala Ome Systems
Spectroscopic Probes of Peptide Conformation
Vibrational Spectroscopy Applications (IR, Raman, VCD)
Vibrational spectroscopy, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), offers detailed insights into the molecular vibrations of peptides, which are highly sensitive to their conformational states mdpi.comumich.educapes.gov.brnih.gov. These techniques probe the stretching and bending modes of chemical bonds, particularly within the peptide backbone, providing signatures for different secondary structures mdpi.comumich.educapes.gov.br.
Amide I Band Profile Analysis
The amide I band, primarily arising from the carbonyl (C=O) stretching vibration of the peptide backbone, is a particularly sensitive marker for peptide conformation mdpi.comumich.educapes.gov.br. Its frequency and spectral profile are strongly influenced by the hydrogen bonding patterns and dihedral angles characteristic of different secondary structures, such as α-helices, β-sheets, and random coils mdpi.comumich.educapes.gov.br. Analysis of the amide I band's shape and peak positions can therefore distinguish between these conformational states mdpi.comumich.educapes.gov.br. For N-acetylated dipeptides like Ac-Ala-Ala-OMe, the amide I band can exhibit distinct features depending on the specific conformation adopted in solution or solid state d-nb.info. Studies on similar N-acetylated dipeptides have shown that the amide I band can be sensitive to subtle conformational changes and environmental effects d-nb.inforesearchgate.net.
Exciton (B1674681) Coupling Model in Vibrational Spectroscopy
The interaction between the transition dipoles of adjacent amide groups can lead to vibrational coupling, often described by the exciton model mdpi.comnih.govchemrxiv.orgnih.gov. This coupling results in the splitting of vibrational bands, creating exciton bands whose frequencies and intensities are dependent on the relative orientation and distance between the coupled oscillators mdpi.comnih.govchemrxiv.orgnih.gov. The exciton model is crucial for interpreting complex vibrational spectra, particularly in ordered structures like β-sheets, where inter-strand coupling significantly influences the amide I band mdpi.comnih.gov. This model has been applied to small peptides to understand inter-residue interactions and probe specific conformational arrangements, providing a more quantitative link between spectra and structure mdpi.comnih.govchemrxiv.orgnih.goviphy.ac.cn. VCD spectroscopy, in particular, benefits from this model, as it can provide detailed information about the chirality of these coupled vibrational modes nih.govnih.govsci-hub.se.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in solution nih.govresearchgate.netnih.govacs.org. It provides atomic-resolution information by analyzing the magnetic properties of atomic nuclei, such as protons (¹H) and carbon (¹³C) nih.govresearchgate.netacs.org. NMR is particularly valuable for studying flexible peptides, whose conformations are often best described as an ensemble of interconverting structures nih.govresearchgate.net. The technique can reveal details about intramolecular hydrogen bonding, inter-residue interactions, and the dynamic behavior of peptide backbones and side chains nih.govresearchgate.netnih.govacs.org.
¹H NMR Coupling Constants and Chemical Shift Analysis
Analysis of ¹H NMR chemical shifts and spin-spin coupling constants (J-couplings) provides critical data for conformational analysis nih.govresearchgate.netresearchgate.net. Chemical shifts are highly sensitive to the local electronic environment of a nucleus, which is directly influenced by the peptide's conformation and hydrogen bonding researchgate.netresearchgate.net. For instance, amide protons and α-carbon protons often exhibit distinct chemical shift patterns for different secondary structures researchgate.netresearchgate.net. Spin-spin coupling constants, particularly the ³J(H-N-Cα-H) coupling, are related to the dihedral angles (φ) of the peptide backbone through the Karplus equation researchgate.netresearchgate.net. By measuring and analyzing these ¹H NMR parameters for specific nuclei in this compound, researchers can infer preferred backbone dihedral angles and identify stable or transient conformations nih.govresearchgate.netresearchgate.net. Studies on N-acetyl-L-alanyl-L-alanine methyl ester have utilized ¹H and ¹³C NMR to assign resonances and investigate conformational preferences, including potential association models researchgate.netnih.gov.
Studies of Intramolecular Hydrogen Bonding.
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of peptides, including this compound. Studies employing techniques such as NMR and computational modeling have identified key hydrogen bond networks within this dipeptide derivative. Specifically, the N-acetyl group's carbonyl oxygen can form a hydrogen bond with the amide proton of the first alanine (B10760859) residue, and similarly, the amide proton of the second alanine residue can interact with the ester carbonyl oxygen. These interactions contribute to the formation of stable, ring-like structures, such as the C7(eq) conformer, which is stabilized by a seven-membered ring formed by an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen of the N-acetyl group nih.govnih.govkoreascience.kr. The presence and strength of these hydrogen bonds are sensitive to the surrounding environment, including solvent polarity upc.edu.
| Hydrogen Bond Interaction | Stabilized Conformation | Ring Size | Citation |
| Acetyl C=O···HN(Ala1) | C7(eq) | 7-membered | nih.govnih.gov |
| Ala2 NH···C=O(ester) | C7(eq) | 7-membered | upc.edupnas.org |
| Acetyl C=O···HN(Ala1) and Ala2 NH···C=O(ester) | C7(eq) | 7-membered | koreascience.krresearchgate.net |
Conformational Preferences and Structural Motifs.
The conformational landscape of this compound is characterized by a preference for certain backbone dihedral angles, leading to the adoption of specific structural motifs. These preferences are influenced by steric constraints, electronic interactions, and the surrounding solvent.
Polyproline II (PPII) Propensity.
Alanine residues, including those in N-acetylated dipeptides like this compound, exhibit a significant propensity to adopt the Polyproline II (PPII) conformation mdpi.compnas.org. The PPII helix is an extended, left-handed helical structure characterized by specific dihedral angles. Studies on alanine dipeptides and related systems indicate that alanine residues contribute substantially to the PPII propensity, with mole fractions often ranging from 0.6 to 0.9 in aqueous environments mdpi.compnas.orgnih.gov. This preference is attributed to the backbone's intrinsic conformational preferences, which are modulated by side-chain characteristics mdpi.com.
Helical Conformations (e.g., 3₁₀-helix).
While short peptides like this compound are not typically long enough to form stable, extended alpha-helices or 3₁₀-helices on their own, they can exhibit transient helical structures or helical-like turns. Research on peptides incorporating alpha-aminoisobutyric acid (Aib) alongside alanine suggests that Aib can induce helical conformations in neighboring residues, shifting the conformational equilibrium towards helical states nih.govresearchgate.net. In isolated systems, incipient 3₁₀-helices have been observed in similar peptide structures acs.org. The C7(eq) conformer, stabilized by intramolecular hydrogen bonding, can be considered a type of helical turn nih.gov.
Beta-Turn Structures.
Beta-turns are critical structural elements that introduce sharp turns in peptide chains. Alanine residues can readily participate in beta-turn structures, with their small side chain being compatible with the tight backbone contortions required for turn formation acs.orgwustl.eduresearchgate.net. Studies on modified alanine-containing peptides have shown that specific sequences can stabilize beta-turn conformations, sometimes referred to as type VI beta-turns, which can be influenced by factors like cis-amide bond formation nih.gov.
Ramachandran Plot Analysis of Dihedral Angles.
The Ramachandran plot is a fundamental tool for visualizing the allowed and preferred combinations of backbone dihedral angles, phi (φ) and psi (ψ), for amino acid residues. For this compound, analysis of these angles reveals distinct conformational preferences. The N-acetyl-L-alanine-N'-methylamide (a closely related model) exhibits favorable regions corresponding to alpha-helices and beta-sheets, as well as PPII-like structures acs.orgpsu.edursc.orgresearchgate.netresearchgate.net. The specific distribution of φ and ψ angles for this compound indicates that it populates regions associated with PPII, beta-turns, and certain helical-like conformations nih.govnih.govwustl.edunih.govgithub.com. The alanine dipeptide model, in general, shows a preference for the PPII conformation, with other conformations like C5 and alpha-helices also being sampled upc.eduemma-project.org.
A typical Ramachandran plot analysis for alanine dipeptides might reveal the following preferred regions:
| Residue | Dominant Dihedral Angle Regions (φ, ψ) | Associated Conformations | Citation |
| Ala1 | Extended, PPII, β-sheet-like | PPII, β-sheet | acs.orgnih.gov |
| Ala2 | Extended, PPII, helical | PPII, α-helix, 3₁₀-helix | nih.govwustl.edu |
Note: Specific angle ranges and population percentages would vary based on computational methods and experimental conditions.
Cis/trans Isomerism of Amide Bonds.
Peptide bonds (amide bonds) in proteins and peptides typically exist in the trans configuration due to its greater thermodynamic stability. The cis isomer is less common but can occur, particularly adjacent to proline residues or under specific catalytic conditions nih.gov. For this compound, the peptide bond between the two alanine residues is expected to predominantly adopt the trans configuration. While cis-trans isomerism of amide bonds is a general phenomenon in peptides, research on alanine dipeptides and N-acetylated alanine derivatives primarily focuses on the stable trans isomer, with cis configurations being rare unless specifically induced or stabilized cdnsciencepub.comnist.govresearchgate.net. The N-acetyl group itself can also exhibit cis-trans isomerism, but for the peptide bond between alanine residues, the trans form is overwhelmingly favored cdnsciencepub.com.
Solvent Effects on Conformational Equilibrium.explorationpub.comnih.govworldscientific.commdpi.com
The conformation of this compound can be significantly influenced by the surrounding solvent. Studies on N-acetyl-L-alanine methyl ester (a closely related compound) have shown that solvents can affect its conformational equilibrium. For instance, in trifluoroacetic acid solutions, strong hydrogen bonding and partial protonation between the peptide and the solvent have been observed, with the acetyl carbonyl group showing a stronger interaction with the acid than the alanyl carbonyl group rsc.orgresearchgate.net. In aqueous solutions, the conformational preferences of dipeptides are influenced by a balance between hydrophobic effects of side chains and hydrophilic interactions involving carbonyl and amide groups aip.org. The energetically favorable conformations in one solvent might differ from those in another, reflecting the dynamic nature of peptide structures in solution worldscientific.com.
Thermal Perturbations of Peptide Conformation.nih.govnih.gov
Temperature changes can perturb the conformational stability of peptides. While specific studies on the thermal denaturation of this compound were not directly found in the initial search, general principles apply. Thermal energy can increase the conformational dispersity of peptides in solution, potentially impacting their self-assembly or adsorption behaviors rsc.org. Proteins, in general, are marginally stable, with their folded states existing in equilibrium with unfolded conformations, and external conditions like temperature can shift this equilibrium sci-hub.se. High temperatures can disrupt hydrogen bonds and expose hydrophobic residues, leading to denaturation, as seen in the cooking of egg whites khanacademy.org. Research into the thermal stability of peptides often involves differential scanning calorimetry and other biophysical methods to understand how temperature influences their structure sci-hub.senih.gov.
Crystal Structure Analysis of Peptidic Systems.acs.orgnih.govbiorxiv.org
The solid-state structure of peptides, as determined by X-ray crystallography, provides detailed insights into their conformational preferences and intermolecular interactions. Studies on dipeptides, particularly hydrophobic ones, reveal that their crystal packing is dictated by the amino acid sequence and involves specific hydrogen-bonding patterns and side-chain aggregations iucr.orgwustl.eduiucr.orgrsc.org. For instance, hydrophobic dipeptides often form large hydrophobic columns driven by side-chain interactions, with hydrogen bonds primarily connecting the peptide main chains iucr.orgiucr.org. The analysis of crystal structures helps in understanding the balance of intermolecular forces that stabilize specific conformations in the solid state.
In-depth Analysis of this compound Interactions with Serine Proteinases Reveals a Gap in Current Research
A thorough review of available scientific literature indicates a significant lack of specific research data on the chemical compound N-acetyl-L-alanyl-L-alanine methyl ester, referred to as this compound, and its kinetic interactions with several key serine proteinases. Despite the well-documented general mechanisms of enzymes such as subtilisin BPN', α-chymotrypsin, trypsin, and elastase, detailed studies focusing on their specific hydrolytic activity with this compound as a substrate are not present in the public domain. Consequently, a detailed analysis as per the requested outline, including specific kinetic parameters and reaction mechanisms, cannot be constructed at this time.
The general principles of serine proteinase activity involve a catalytic triad of amino acids (typically serine, histidine, and aspartate) in the enzyme's active site. This triad facilitates the hydrolysis of peptide bonds in substrate molecules. The interaction begins with the formation of an enzyme-substrate complex, followed by acylation of the serine residue and subsequent deacylation to release the products and regenerate the active enzyme. The specificity of each enzyme is determined by the nature of its substrate-binding pocket, which preferentially accommodates certain amino acid side chains.
While extensive research exists on the substrate specificities and kinetics of the aforementioned enzymes with a wide variety of peptide and ester substrates, data pertaining specifically to this compound is conspicuously absent. For instance, studies on α-chymotrypsin often focus on substrates containing aromatic amino acid residues, which are its preferred targets. Similarly, trypsin's specificity is for positively charged residues like lysine and arginine, and elastase preferentially cleaves after small, hydrophobic residues such as alanine. Although this compound contains alanine residues, which are relevant to elastase activity, specific kinetic data (K_m and k_cat values) for this dipeptide ester are not available in the reviewed literature.
This lack of specific data prevents a detailed discussion on:
Substrate Specificity of Subtilisin BPN': Without experimental data, it is impossible to determine how efficiently subtilisin BPN', a broad-specificity protease, binds to and cleaves this compound compared to other substrates.
α-Chymotrypsin-Catalyzed Hydrolysis Kinetics: The kinetic parameters (K_m and k_cat) that define the efficiency of α-chymotrypsin with this substrate are unknown.
Trypsin and Elastase Activity Studies: While elastase is expected to show some activity towards alanine-containing substrates, the specifics of this interaction with this compound have not been documented. Trypsin is unlikely to be highly active due to the absence of a positively charged residue.
Kinetic Parameters of Enzymatic Hydrolysis (K_m, k_cat): No published studies provide the Michaelis constant (K_m) or the catalytic rate constant (k_cat) for the hydrolysis of this compound by these enzymes.
Analysis of Acylation and Deacylation Steps: A mechanistic analysis of the rates of acylation and deacylation is contingent on initial kinetic data, which is currently unavailable.
Molecular Interactions and Biological Relevance of Ac Ala Ala Ome Systems
Interactions with Inorganic Surfaces
The interaction of peptides such as AC-Ala-ala-ome with inorganic surfaces like silica is governed by a combination of forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. Silica surfaces are typically characterized by the presence of silanol groups (Si-OH), which can act as both hydrogen bond donors and acceptors. researchgate.net
The adsorption of alanine (B10760859) onto silica has been shown to involve the interaction of its charged amine group with the surface silanols. sdsu.edu For this compound, the N-terminal acetylation neutralizes the positive charge of the N-terminal amine group. However, the amide groups of the peptide backbone and the C-terminal methyl ester can still participate in hydrogen bonding with the silica surface. The methyl side chains of the alanine residues can engage in weaker hydrophobic interactions with non-polar regions of the silica surface or with other adsorbed molecules.
Electrostatic interactions are a primary driving force for the adsorption of biomolecules onto charged surfaces. nih.gov The surface of silica is typically negatively charged at neutral pH due to the deprotonation of silanol groups to form silanate groups (Si-O⁻). nih.gov Consequently, positively charged biomolecules are attracted to the silica surface.
The strength of these electrostatic contributions is dependent on the pH of the surrounding medium, which affects the surface charge density of the silica, and the ionic strength of the solution, which can screen electrostatic interactions. Coating the silica surface with charged polyelectrolytes can competitively inhibit the adsorption of other molecules, underscoring the importance of electrostatic forces in surface binding. nih.gov
Recognition by Synthetic Receptors
Vancomycin and its analogues are glycopeptide antibiotics that function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial cell wall precursors, thereby inhibiting cell wall synthesis. nih.govresearchgate.net The recognition process involves the formation of a network of five hydrogen bonds between the peptide backbone of vancomycin and the D-Ala-D-Ala target. nih.govresearchgate.net
While the natural target for vancomycin has a D-D stereochemistry, studies with synthetic peptides provide insight into the specificity of binding. The complexation of vancomycin analogues with peptides like this compound, which has an L-L stereochemistry, is expected to be significantly weaker. The precise stereochemical arrangement of the target peptide is crucial for the formation of the stable five-hydrogen-bond network.
However, certain structural features of this compound are relevant to vancomycin binding. The N-terminal acetyl group is a common feature in synthetic peptides used to study these interactions. Research has shown that modifications to the acyl group at the N-terminus can influence the binding affinity. nih.gov For a stable complex with vancomycin to form, several conditions must be met: the terminal carboxyl group must be free (which is not the case for the methyl ester in this compound), and the terminal and subterminal residues must generally be of the D-configuration or glycine. nih.gov The methyl side chains of alanine are considered optimal in size for fitting into the binding pocket of vancomycin. nih.gov
The following table outlines the key interactions involved in the binding of a peptide to vancomycin and how the features of this compound relate to these requirements.
| Interaction/Requirement for Vancomycin Binding | Ideal Feature in Target Peptide | Corresponding Feature in this compound | Expected Impact on Binding |
|---|---|---|---|
| Hydrogen Bond Network | D-Ala-D-Ala sequence | L-Ala-L-Ala sequence | Significantly reduced affinity due to stereochemical mismatch. |
| Carboxylate Binding | Free C-terminal carboxylate | C-terminal methyl ester | Loss of a key electrostatic interaction, weakening the complex. |
| Side Chain Fit | Small side chains (e.g., methyl from Alanine) | Methyl side chains from Alanine | Optimal fit within the hydrophobic pocket. |
| N-Acyl Group Interaction | Acyl group present | N-acetyl group present | Feature is present and can contribute to binding. |
Hydrogen Bonding and Hydrophobic Interactions in Receptor Binding
The binding of small peptides like Ac-Ala-Ala-Ala-OMe to protein receptors is a nuanced process governed by a variety of non-covalent interactions. Among the most critical of these are hydrogen bonds and hydrophobic interactions, which collectively dictate the specificity and stability of the peptide-receptor complex.
Hydrophobic Interactions: The alanine residues in Ac-Ala-Ala-Ala-OMe are characterized by their small, nonpolar methyl side chains. These side chains are primarily involved in hydrophobic interactions. When Ac-Ala-Ala-Ala-OMe binds to a receptor, these methyl groups preferentially interact with nonpolar pockets on the receptor surface, driven by the hydrophobic effect. This effect is a major driving force in protein folding and ligand binding, arising from the tendency of nonpolar surfaces to minimize their contact with water. libretexts.orgyoutube.com The clustering of the hydrophobic methyl groups of the peptide with hydrophobic residues of the receptor (such as leucine, isoleucine, valine, and phenylalanine) releases ordered water molecules from the surfaces of both, leading to a favorable increase in the entropy of the system and stabilizing the bound complex. libretexts.orgyoutube.com While alanine has a relatively weak preference for hydrophobic environments compared to larger aliphatic residues, the cumulative effect of multiple alanine residues can significantly contribute to the binding affinity. nih.gov
General Peptide-Protein Interaction Modeling and Studies
Understanding the precise nature of peptide-protein interactions at a molecular level often requires the use of computational modeling and simulation techniques. These methods provide valuable insights into the dynamics and energetics of binding that can be difficult to obtain through experimental means alone.
Molecular Docking: This computational technique is used to predict the preferred orientation of a ligand (in this case, a peptide like Ac-Ala-Ala-Ala-OMe) when bound to a receptor. Docking algorithms explore a vast conformational space to identify the binding mode with the lowest energy, which is presumed to be the most stable and representative of the natural binding pose. These calculations consider factors such as shape complementarity, as well as electrostatic and van der Waals interactions.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the peptide-receptor complex over time. By simulating the movements of atoms and molecules, MD can provide a more detailed picture of the stability of the complex, the flexibility of the peptide and receptor, and the specific interactions (including hydrogen bonds and hydrophobic contacts) that are maintained throughout the simulation. This can help to refine the binding model and provide insights into the thermodynamics of binding.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed analysis of the interactions within the binding site, QM/MM methods can be used. In this approach, the most critical region of the system (e.g., the peptide and the immediate surrounding receptor residues) is treated with quantum mechanics, which provides a very accurate description of electronic effects, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics force fields. This allows for a precise characterization of interactions like hydrogen bonding.
These modeling approaches are instrumental in rational drug design and in the fundamental study of biological processes. For peptides like Ac-Ala-Ala-Ala-OMe, which can serve as model systems, these computational studies can elucidate the fundamental principles governing their interactions with biological macromolecules. chemimpex.com
Computational and Theoretical Studies of Ac Ala Ala Ome Systems
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a cornerstone for exploring the dynamic behavior and conformational diversity of peptides like AC-Ala-ala-ome. These simulations allow researchers to observe how molecules move and change shape over time, providing insights into their accessible conformations and the pathways connecting them.
MD simulations are employed to map the energy landscape of this compound, identifying stable and metastable conformational states. By simulating the system over extended periods, researchers can observe transitions between different conformations, which are crucial for understanding molecular function and dynamics. Studies on similar alanine-based peptides have utilized MD to explore energy landscapes, revealing the propensity of residues like alanine (B10760859) to adopt various conformations, including polyproline II (PPII) and helical structures researchgate.netunimi.it. These simulations can also reveal the dynamics and pathways of potential conformational transitions acs.org.
Analyzing the vast amount of data generated from MD simulations involves identifying and characterizing distinct conformational states, often referred to as conformational manifolds. Techniques such as clustering algorithms and principal component analysis (PCA) are used to group similar conformations and define these manifolds. Research on related tripeptides, for instance, used MD simulations to explore their conformational landscapes, corroborating spectroscopic findings and revealing the dynamics and pathways of conformational transitions researchgate.netwustl.edu. These analyses help in understanding the ensemble of structures a peptide adopts in solution acs.org.
Quantum Mechanical Calculations for Structural Energetics
Quantum Mechanical (QM) calculations provide a more rigorous approach to determining the electronic structure and energetics of this compound, offering high accuracy for molecular properties.
Density Functional Theory (DFT) is a widely used QM method for studying the electronic structure and energetics of molecules. For peptide systems, DFT calculations are employed to optimize geometries, calculate relative energies of different conformers, and predict spectroscopic properties. Studies on ferrocene-containing dipeptides, for example, utilized DFT with dispersion corrections (e.g., B3LYP-D3) to elucidate conformational preferences and hydrogen bonding patterns, showing good agreement between experimental and theoretical data mdpi.comrsc.org. DFT is also used to validate results from spectroscopic studies and to explore conformational spaces researchgate.netwustl.edu.
Beyond DFT, other QM methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Self-Consistent Charge Density-Functional Tight-Binding (SCC-DFTB) are used for structural and energetic analyses. HF and MP2 offer higher levels of accuracy but are computationally more demanding, often used for benchmarking or for smaller systems. SCC-DFTB provides a balance between accuracy and computational cost, making it suitable for larger systems and molecular dynamics simulations, often showing good agreement with DFT results for peptide models researchgate.netacs.org. These methods are crucial for obtaining precise energetic data and validating conformational assignments researchgate.netacs.org.
Dispersion forces play a significant role in the non-covalent interactions that stabilize peptide structures. Empirical dispersion corrections, such as those implemented in DFT-D methods (e.g., DFT-D3), are often applied to DFT calculations to accurately account for these forces. Studies on various molecular systems, including those involving aromatic interactions and noncovalent complexes, highlight the importance of dispersion corrections for obtaining reliable interaction energies and geometries acs.orgresearchgate.netru.nl. Applying these corrections is essential for accurately describing the conformational preferences and energetics of peptides like this compound.
Theoretical Modeling of Spectroscopic Data
Theoretical modeling plays a crucial role in interpreting experimental spectroscopic data for this compound and similar peptide structures, aiding in the determination of their conformations.
Simulation of Vibrational Circular Dichroism (VCD) Spectra
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful tool for determining the absolute configuration and conformational preferences of chiral molecules, including peptides. Computational simulations of VCD spectra are essential for assigning experimental signals to specific molecular conformations. Studies on related alanine-based peptides, such as Ac-Ala-OMe and Ac-Ala-Ala-Aib-OMe, have demonstrated that VCD spectra can be effectively simulated using quantum chemical methods like Density Functional Theory (DFT) wustl.edunih.govresearchgate.netresearchgate.netnih.govacs.org. These simulations involve calculating the rotational strengths of vibrational modes, which are directly related to the chirality of the molecule's structure. By comparing simulated VCD spectra with experimentally obtained ones, researchers can identify the most stable conformers and their relative populations in solution wustl.edunih.govresearchgate.netnih.govacs.org. Furthermore, the concept of "robustness" in VCD bands is important, as robust modes are less sensitive to minor environmental or computational perturbations, making them more reliable for structural assignments researchgate.net.
Excitonic Coupling Models for Amide I Bands
The amide I band in infrared and VCD spectra, primarily arising from the C=O stretching vibration, is highly sensitive to peptide backbone conformation. Excitonic coupling models are employed to analyze the interactions between these amide I modes, particularly in peptides with multiple amide groups, such as this compound wustl.edunih.govresearchgate.netcgl.org.cn. These models account for the vibrational coupling between adjacent or spatially proximate amide carbonyl groups. By analyzing the splitting and intensity patterns of the amide I bands, influenced by excitonic coupling, researchers can gain insights into the collective vibrational behavior and, consequently, the secondary structure and dihedral angles of the peptide backbone wustl.edunih.govresearchgate.netcgl.org.cnacs.org. Studies have also investigated coupling between amide-A and amide-I modes, further enriching the understanding of vibrational dynamics researchgate.net.
Role of Solvent Models and Dielectric Environment in Simulations
The conformational landscape of peptides like this compound is significantly influenced by the surrounding solvent environment. Computational simulations must accurately represent these solvent effects to yield reliable predictions. The dielectric constant, a measure of a solvent's ability to screen electrostatic interactions, is a critical parameter. Studies have shown that using a high dielectric constant (e.g., 80, approximating water) is essential for accurately modeling the solution conformations of peptides, as it can drastically alter the relative stability of different conformers compared to vacuum calculations (dielectric constant of 1) researchgate.net. For instance, a high dielectric constant can stabilize charged states and influence the prevalence of specific hydrogen-bonding patterns and peptide bond conformations (e.g., cis vs. trans) researchgate.net. Explicit solvent models, which explicitly include solvent molecules in the simulation, and implicit solvent models, which represent the solvent as a continuous dielectric medium, are both employed, with varying impacts on the predicted conformational ensembles nih.govcas.cz.
Ramachandran Plot Generation and Analysis from Computational Data
Ramachandran plots are fundamental tools in structural biology for visualizing the allowed and disallowed backbone dihedral angles (φ and ψ) of amino acid residues in peptides and proteins. Computational methods, including molecular dynamics (MD) simulations and quantum chemical calculations, are used to generate these plots for this compound and its analogues, providing detailed insights into their conformational preferences wustl.edunih.govresearchgate.netnih.gove-bookshelf.denih.gov. These analyses reveal the specific regions of the Ramachandran plot that are most frequently sampled by the alanine residues within the this compound structure. For example, alanine residues in peptide chains typically exhibit a propensity for the polyproline II (PPII) region, while other residues or modifications can shift the equilibrium towards helical conformations wustl.edunih.govresearchgate.net. The generation of these plots from computational data allows for the identification of stable conformers and the characterization of the energy landscape governing the peptide's flexibility and folding behavior nih.gove-bookshelf.de.
Compound Name Table
Applications of Ac Ala Ala Ome As a Model System in Peptide Science
Investigation of Helix Propensity and Peptide Foldamers
While AC-Ala-ala-ome itself is a short dipeptide and may not readily form stable secondary structures like helices on its own, it serves as a foundational unit for understanding helix propensity and the development of peptide foldamers. Research into related alanine-based peptides, such as those incorporating α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), demonstrates how specific residues can induce or stabilize helical conformations wustl.eduresearchgate.net. For example, studies on Ac-Aib-Ala-Ala-OMe have shown that the Aib residue can influence the helical propensity of neighboring alanine (B10760859) residues, shifting their conformational equilibrium towards helical states wustl.eduresearchgate.net. This compound, as a simple alanine-based dipeptide, provides a baseline for such investigations, allowing researchers to systematically study the impact of introducing helix-inducing residues or modifying peptide length on the formation of defined secondary structures characteristic of foldamers nih.govnih.govresearchgate.net.
Probing Structural Preferences in Unfolded Peptide States
The study of "unfolded" or disordered peptide states is crucial for understanding protein folding pathways and the behavior of intrinsically disordered proteins. Simple model peptides like this compound, when subjected to denaturing conditions (e.g., high solvent polarity or temperature), can exhibit a range of flexible conformations. Studies on related alanine-containing peptides, such as Ac-Ala-Ala-Aib-OMe, have observed the predominance of extended conformations under certain solvent conditions, suggesting a degree of conformational flexibility nih.gov. Similarly, research on the conformational fragility of related peptides in different solvents highlights how solvation can lead to helix unwinding and unfolding nih.gov. This compound serves as a minimal system to explore these solvent-dependent conformational preferences and the dynamics of peptide chains in less ordered states.
Design and Analysis of Turn-Inducing Peptidomimetics
Peptide turns are critical structural motifs that often mediate protein-protein interactions and biological recognition events. The design of peptidomimetics aims to stabilize these turn conformations, thereby creating molecules with enhanced biological activity or stability. While specific studies directly detailing this compound as a turn-inducing peptidomimetic are scarce, related research on ferrocene-containing analogues like Ac-Ala-Fca-Ala-OMe has demonstrated their ability to adopt turn structures mdpi.comresearchgate.net. The fundamental dipeptide structure of this compound, with its amide bond, provides a scaffold upon which turn-inducing elements can be incorporated or studied. Its basic conformational flexibility allows for the analysis of how specific modifications or the introduction of constrained residues can bias the peptide towards forming turn-like structures, essential for the rational design of peptidomimetics.
Development of Chiroptical and Molecular Sensors
Chiroptical properties, which relate to how a molecule interacts with polarized light, are often exploited in the development of molecular sensors. While direct applications of this compound in chiroptical sensing are not widely documented, related research on modified peptides, particularly those incorporating chiral chromophores or metal complexes like ferrocene (B1249389) (e.g., Ac-Ala-Fca-Ala-OMe), has shown promise in this area mdpi.comresearchgate.net. These studies highlight how peptide sequences can be used to present chiral information or to create environments that respond to specific analytes, leading to detectable chiroptical signals. This compound, as a chiral molecule itself, represents a basic building block that could be functionalized or incorporated into larger systems to explore and develop novel chiroptical and molecular sensing platforms.
Models for Glycoprotein (B1211001) Conformational Research
Glycoproteins, such as mucins and antifreeze glycoproteins, play vital roles in biological processes, and understanding their complex structures and functions is an active area of research. Model peptides that mimic segments of these glycoproteins are essential for such studies. Notably, a related compound, Ac-Thr(α-GalNAc)-Ala-Ala-OMe, has been utilized in NMR studies as a model for mucin-type glycoproteins globalauthorid.comglobalauthorid.com. This research demonstrates the utility of alanine-based dipeptide structures in representing the peptide backbone segments found in glycosylated proteins. This compound, as a fundamental dipeptide unit, serves as a simplified analogue for exploring the conformational behavior of the peptide backbone within the context of more complex glycoprotein structures.
Studies of Self-Assembly and Supramolecular Peptide Architectures
The ability of peptides to self-assemble into ordered supramolecular structures is a key area in materials science and nanotechnology. While extensive research exists on the self-assembly of more complex peptides and peptide amphiphiles researchgate.netmdpi.commdpi.com, this compound, as a simple dipeptide ester, represents a minimal unit that can contribute to understanding the fundamental principles of peptide self-assembly. Its structure, with potential for hydrogen bonding and hydrophobic interactions, provides a basis for studying how such forces drive the formation of higher-order structures. Research on other N-protected amino acid esters and simple peptides highlights how variations in protecting groups and amino acid sequences can influence self-assembly pathways and the resulting supramolecular architectures nih.gov. This compound can serve as a foundational component in exploring these principles.
List of Compounds Mentioned:
this compound (N-acetyl-L-alanyl-L-alanine methyl ester)
Ac-Ala-Ala-Ala-OMe (N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester)
Ac-Ala-ala-phe-ome (N-acetyl-L-alanyl-L-alanyl-L-phenylalanine methyl ester)
Ac-Ala-Fca-Ala-OMe (N-acetyl-L-alanyl-1'-aminoferrocene-1-carboxylic acid-L-alanine methyl ester)
Ac-Thr(α-GalNAc)-Ala-Ala-OMe (N-acetyl-O-(α-N-acetylgalactosaminyl)-L-threonyl-L-alanyl-L-alanine methyl ester)
Ac-Aib-Ala-Ala-OMe (N-acetyl-L-alanyl-α-aminoisobutyryl-L-alanine methyl ester)
N-acetyl-L-alanine methyl ester
For-ala-ome (N-formyl-L-alanine methyl ester)
Boc-Ala-Ala-OMe (N-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester)
Future Directions and Emerging Research Avenues for Ac Ala Ala Ome
Advanced Spectroscopic Techniques for High-Resolution Structural Dynamics
Future investigations into the structural dynamics of AC-Ala-ala-ome will increasingly rely on sophisticated spectroscopic methods capable of probing conformational changes on ultrafast timescales. While traditional techniques have provided a static picture of its preferred conformations, the dynamic interplay between different states remains a key area of exploration.
Two-dimensional infrared (2D IR) spectroscopy, for instance, has proven to be a powerful tool for determining peptide conformation in solution. acs.orgacs.orguni-freiburg.de By measuring the coupling between the backbone Amide I' modes, researchers can elucidate the conformational landscape of peptides. acs.orgmdpi.com For a molecule like this compound, 2D IR can distinguish between different conformational states, such as polyproline II (PPII)-like and β-extended structures, by analyzing the cross-peaks in the spectrum. acs.orgacs.org Future studies will likely involve time-resolved 2D IR to capture the kinetics of conformational transitions, providing a direct view of how this compound navigates its energy landscape. uni-freiburg.de
Another promising technique is femtosecond time-resolved spectroscopy. This method uses a light-switchable trigger incorporated into a model peptide to initiate conformational changes that can be monitored in real-time. pnas.org While not yet applied to this compound directly, this approach could be adapted to study its folding and unfolding dynamics on a sub-nanosecond timescale, offering an unprecedented level of detail. pnas.org
Table 1: Advanced Spectroscopic Techniques for this compound Research
| Technique | Information Gained | Potential Application to this compound |
|---|---|---|
| Two-Dimensional Infrared (2D IR) Spectroscopy | Conformational states (e.g., PPII, β-sheet), coupling between amide modes, conformational flexibility. acs.orguni-freiburg.de | Mapping the equilibrium conformational ensemble and quantifying the populations of different states in various solvents. |
| Time-Resolved 2D IR Spectroscopy | Kinetics of conformational transitions, dynamics of hydrogen bond formation and breaking. | Directly observing the timescale of transitions between conformational substates. |
| Femtosecond Time-Resolved Spectroscopy | Real-time observation of elementary events in peptide conformational dynamics. pnas.org | Studying the ultrafast response of the peptide backbone to external stimuli. |
Integration of Hybrid Experimental-Computational Approaches
The synergy between experimental data and computational modeling is a powerful paradigm in modern structural biology, often referred to as integrative structural biology. thermofisher.comnih.govnih.govfrontiersin.org For this compound, this hybrid approach is crucial for building a comprehensive model of its behavior.
Molecular dynamics (MD) simulations provide an atomistic view of peptide dynamics that can be difficult to access experimentally. rutgers.edugithub.comgitlab.io However, the accuracy of these simulations depends heavily on the underlying force fields. acs.org Future research will focus on refining these force fields by validating them against high-precision experimental data from techniques like NMR and 2D IR spectroscopy. acs.orgnih.govnih.gov For example, measured scalar coupling constants from NMR can be used to determine the thermal populations of peptide conformational states with high accuracy, which in turn can be used to benchmark MD simulations. acs.orgnih.gov
Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are becoming increasingly accessible for studying biomolecular systems. acs.orgnih.govyoutube.com These approaches treat the electronically active region of the molecule with high-level quantum mechanics while the surrounding environment is modeled with more efficient classical mechanics. acs.orgnih.gov For this compound, QM/MM simulations could provide a more accurate description of the peptide bond and its interaction with solvent molecules, leading to a better understanding of its conformational preferences.
Table 2: Hybrid Experimental-Computational Approaches
| Approach | Description | Application to this compound |
|---|---|---|
| MD Simulation Refinement | Using experimental data (e.g., NMR scalar couplings) to improve the accuracy of molecular mechanics force fields. acs.orgnih.govacs.org | Developing more accurate models of this compound's conformational landscape and dynamics. |
| QM/MM Simulations | Combining quantum mechanics for a specific region with molecular mechanics for the environment to study reaction mechanisms and electronic properties. acs.orgnih.gov | Investigating the electronic structure of the peptide bond and its influence on conformational stability. |
Exploration of this compound in Novel Biomaterial Design
The self-assembly of peptides into well-ordered nanostructures is a burgeoning field with applications in biomaterials and regenerative medicine. Alanine-rich peptides have been shown to self-assemble into various structures, including β-sheets, fibrils, and hydrogels. nih.govrsc.orgreading.ac.uknih.govrsc.org While this compound itself is too short to form extensive structures, it serves as a critical building block and model for understanding the fundamental interactions that drive the assembly of longer alanine-containing peptides.
Future research will likely explore the incorporation of this compound derivatives into larger, self-assembling systems. By understanding the conformational preferences of this simple dipeptide, researchers can better design longer sequences with predictable self-assembly properties. For example, studies on peptides like Lys(Ala)6Glu have shown that the alanine (B10760859) residues enable efficient packing into β-sheet structures, leading to the formation of tape-like fibrils and hydrogels. rsc.orgreading.ac.ukrsc.org The insights gained from this compound can inform the design of such materials with tailored mechanical and biochemical properties.
Understanding Complex Multicomponent Peptide Systems
Biological systems are inherently complex, with numerous molecular components interacting simultaneously. Future research will move beyond studying isolated this compound molecules to investigating its behavior in more crowded and heterogeneous environments.
One area of interest is the study of peptide aggregation, a process implicated in a number of diseases. While this compound does not aggregate on its own, it can be used as a probe or a building block in studies of larger, aggregation-prone peptides, such as amyloid-beta. oup.combiorxiv.orgbiorxiv.orguark.edursc.org For instance, "alanine scanning," where residues in a larger peptide are systematically replaced by alanine, is a common technique to identify key residues involved in aggregation. oup.com Understanding the fundamental properties of the alanine-alanine interaction, as modeled by this compound, is crucial for interpreting the results of such experiments.
Role of this compound in Investigating Peptide Folding Mechanisms
The process by which a polypeptide chain folds into its functional three-dimensional structure is one of the most fundamental questions in biology. Small peptides like this compound and the closely related alanine dipeptide are invaluable models for studying the early events in protein folding. acs.orgsemanticscholar.orgfreeshell.orgnih.gov They allow researchers to study the intrinsic conformational preferences of the peptide backbone without the complexities of side-chain interactions.
Future research will continue to use this compound and similar molecules as benchmarks for developing and validating theoretical models of protein folding. freeshell.org For example, simulations of alanine-based helical peptides of varying lengths have provided insights into the kinetics and pathways of helix formation. mdpi.comnih.govresearchgate.netnih.gov These studies have shown that even short peptides can exhibit complex folding dynamics with multiple intermediate states. By accurately characterizing the energy landscape of this compound, researchers can build a more robust foundation for understanding the folding of larger and more complex proteins.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for AC-Ala-ala-ome, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key variables include coupling reagents (e.g., HBTU or DCC), solvent systems (DMF or dichloromethane), and protecting group strategies (e.g., Fmoc/t-Bu). Yield optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometry or temperature . Characterization via H/C NMR and mass spectrometry is critical to confirm purity (>95%) and structural integrity .
Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow accelerated degradation protocols: incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots are analyzed at fixed intervals via LC-MS to quantify degradation products. Statistical tools like ANOVA can identify significant stability differences, while Arrhenius plots predict shelf-life .
Q. What spectroscopic techniques are essential for resolving ambiguities in this compound’s structural characterization?
- Methodological Answer : Beyond standard NMR, advanced 2D techniques (e.g., COSY, HSQC) clarify proton-proton correlations and carbon assignments. IR spectroscopy validates amide bond formation, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation. Contradictions between spectral data require iterative re-analysis and cross-validation with synthetic intermediates .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in this compound’s bioactivity across different cell lines?
- Methodological Answer : Contradictions may arise from cell-specific uptake mechanisms or assay interference (e.g., serum proteins). Design dose-response curves with multiple cell lines (e.g., HEK293, HeLa) and include controls for cytotoxicity (MTT assay) and permeability (Caco-2 monolayers). Use multivariate analysis to isolate variables like incubation time or solvent effects .
Q. What computational strategies are effective for modeling this compound’s interactions with enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and conformational stability. Validate models with mutagenesis studies targeting predicted interaction residues. Cross-reference results with experimental IC values to refine force field parameters .
Q. How should researchers optimize this compound’s synthetic route for scalability while maintaining enantiomeric excess?
- Methodological Answer : Transition from SPPS to solution-phase synthesis for large-scale production. Evaluate catalysts (e.g., Pd/C for deprotection) and chiral auxiliaries to preserve stereochemistry. Use DOE (Design of Experiments) to optimize parameters like solvent polarity and reaction time. Monitor enantiomeric excess via chiral HPLC .
Q. What methodologies address discrepancies in this compound’s reported solubility profiles across studies?
- Methodological Answer : Standardize solubility measurements using shake-flask or potentiometric methods under controlled conditions (ionic strength, temperature). Compare results with computational predictions (e.g., Hansen solubility parameters). Meta-analysis of literature data can identify methodological inconsistencies (e.g., centrifugation speed, filtration protocols) .
Q. How can cross-disciplinary approaches enhance understanding of this compound’s pharmacokinetic properties?
- Methodological Answer : Integrate in vitro (microsomal stability assays), in silico (PBPK modeling), and in vivo (rodent PK studies) data. Use machine learning (e.g., Random Forest) to identify absorption-distribution relationships. Collaborate with bioinformatics teams to mine public databases (ChEMBL, PubChem) for structural analogs .
Methodological Frameworks and Best Practices
- Hypothesis Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research questions. For example, "Does this compound inhibit protease X via a competitive mechanism?" .
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and simulation files in repositories like Zenodo .
- Conflict Resolution : Use root-cause analysis (e.g., Ishikawa diagrams) to trace data contradictions to source errors (e.g., instrument calibration, sample contamination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
